molecular formula C9H20N2 B13217294 N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine

Cat. No.: B13217294
M. Wt: 156.27 g/mol
InChI Key: LFBTTWWXOPFGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a tertiary amine and a sterically distinct isopropyl group at the 3-position, creating a three-dimensional, sp3-rich scaffold that is highly desirable for exploring pharmacophore space and generating structurally diverse compound libraries . The saturated pyrrolidine ring contributes to favorable physicochemical properties, including enhanced solubility and a polar surface area that can improve a molecule's drug-likeness and ADMET profile . This compound is particularly valued as a precursor or intermediate in the synthesis of more complex bioactive molecules. The pyrrolidine ring is a common feature in pharmaceuticals and biologically active compounds, with known applications in central nervous system (CNS) targeted therapies . For instance, structurally related N-Mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones have demonstrated potent anticonvulsant activity in preclinical models, acting as sodium channel current (NaV1.2) blockers . Furthermore, similar 3-aminopyrrolidine scaffolds are being investigated in modern drug discovery programs, such as in the development of macrocyclic orexin receptor agonists for treating neurological and sleep disorders . The dimethylamino group provides a key coordination site or can be functionalized, while the isopropyl substituent allows for the study of steric effects on biological activity and target binding, enabling critical structure-activity relationship (SAR) studies . Researchers can leverage this versatile chiral amine to develop novel ligands for enzymes and receptors, probe metabolic pathways, and create potential therapeutic agents for a range of human diseases. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-8(2)9(11(3)4)5-6-10-7-9/h8,10H,5-7H2,1-4H3

InChI Key

LFBTTWWXOPFGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1)N(C)C

Origin of Product

United States

Preparation Methods

Halogenation and Ammonolysis Route

This approach uses a polyhydroxyalkane such as 1,2,4-butanetriol or halogenated butanes as starting materials. The key steps include:

Example process:

Step Reagents & Conditions Outcome
1 1,2,4-butanetriol + halogenating agent (e.g., SOCl2, PBr3) Formation of 1,2,4-trisubstituted butane with halogens
2 Treatment with excess ammonia (20-80 fold) at 20-120°C Cyclization and formation of 3-aminopyrrolidine core
3 Further substitution with primary amines (if needed) at 40-150°C Introduction of N-substituents such as N,N-dimethyl groups

This method is characterized by simplicity, low cost, high yield, and high purity of products with minimal pollution.

Catalytic Hydrogenation of N,N'-Disubstituted 3-aminopyrrolidines

Another route involves the catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines to yield the target compound or its derivatives:

  • Starting from N,N'-disubstituted intermediates (e.g., N,N'-dimethyl-3-aminopyrrolidine derivatives),
  • Catalytic hydrogenation (e.g., using Raney nickel or Pd catalysts under hydrogen atmosphere) reduces substituents and yields the desired amine.

This method is useful for preparing parent and substituted 3-aminopyrrolidines with control over substitution patterns.

Functional Group Transformations and Side Chain Introduction

The isopropyl group at the 3-position can be introduced via:

  • Use of chiral or racemic 2-(pyrrolidin-3-yl)propan-2-ol intermediates,
  • Alkylation or substitution reactions on the pyrrolidine ring nitrogen or carbon atoms,
  • Coupling reactions under mild conditions such as microwave-assisted synthesis in solvents like DMSO with bases like sodium carbonate.
Step Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Halogenation 1,2,4-butanetriol Halogenating agents (e.g., SOCl2) 1,2,4-trihalobutane High yield, key intermediate
2 Ammonolysis & Cyclization 1,2,4-trihalobutane Excess ammonia, 20-120°C 3-aminopyrrolidine High yield, forms pyrrolidine ring
3 N,N-Dimethylation 3-aminopyrrolidine Methylating agents (e.g., formaldehyde + reducing agent) N,N-dimethyl-3-aminopyrrolidine Efficient N-substitution
4 Isopropyl side chain addition Pyrrolidine derivative or intermediate Alkylation with isopropyl reagents or via substitution N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine Final target compound
  • Purification typically involves crystallization or salt formation (e.g., dihydrochloride salts) to enhance stability and purity.
  • Characterization by NMR, mass spectrometry, and chromatography confirms structure and purity.
  • Hydrogenation steps require careful control of pressure and catalyst to avoid over-reduction or side reactions.
Preparation Method Key Starting Materials Reaction Conditions Advantages Limitations
Halogenation & Ammonolysis 1,2,4-butanetriol, halogenating agents 20-150°C, excess ammonia or amine Simple, cost-effective, high yield Requires handling halogenated intermediates
Catalytic Hydrogenation N,N'-disubstituted 3-aminopyrrolidines H2 gas, Raney nickel or Pd catalyst High selectivity, versatile Requires hydrogenation setup
Alkylation/Substitution for side chain Pyrrolidine derivatives Microwave, DMSO, bases like Na2CO3 Mild conditions, good functional group tolerance Moderate yields, purification needed

The preparation of this compound involves established synthetic strategies primarily based on halogenation-ammonolysis of suitable butane derivatives and catalytic hydrogenation of N,N'-disubstituted intermediates. These methods provide efficient access to the compound with high purity and yield. The choice of method depends on available starting materials, desired scale, and functional group compatibility. The data from patents and research literature confirm these routes as authoritative and practical for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine with analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Features
This compound Pyrrolidine 3-(Dimethylamino), 3-(isopropyl) C₈H₁₈N₂ ~142.24 Not reported Compact bicyclic structure
(3R)-(+)-3-(Dimethylamino)pyrrolidine Pyrrolidine 3-(Dimethylamino) C₆H₁₄N₂ 114.19 Liquid Chiral center; lacks isopropyl group
(E)-N,N-Dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine Pyridine Dimethylamino, propenyl linker C₁₀H₁₄N₂ 162.23 Not reported Conjugated double bond; planar pyridine
Dexchlorpheniramine maleate Pyridine 4-Chlorophenyl, dimethylamino C₁₆H₁₉ClN₂·C₄H₄O₄ 435.31 Solid Antihistamine; clinical use
N-Methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine Pyrrolidine 3-(Methylamino), pyrazole-isopropyl C₁₂H₂₁N₅ 235.33 Not reported Hybrid pyrrolidine-pyrazole scaffold

Key Observations :

  • In contrast, Dexchlorpheniramine’s chlorophenyl group contributes to its antihistamine activity .
  • Hybrid Structures : The pyrazole-pyrrolidine hybrid demonstrates how heterocyclic additions can modulate bioactivity, though synthetic complexity increases.

Biological Activity

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, receptor interactions, and implications for therapeutic applications.

Receptor Interactions

Research has demonstrated that this compound exhibits binding affinity to various opioid receptors. This interaction suggests potential therapeutic effects in pain management and other opioid-related conditions. Binding affinity studies have quantified these interactions, indicating that the compound may serve as a lead for developing new analgesics.

Case Studies and Experimental Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrrolidine derivatives. Compounds with structural similarities exhibited significant anti-inflammatory effects in vitro using the Bovine Serum Albumin (BSA) denaturation technique. This highlights the potential of this compound in treating inflammatory conditions .
  • Anticancer Properties : The anticancer activity of pyrrolidine derivatives has been assessed against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds structurally related to this compound showed varying degrees of cytotoxicity, suggesting that modifications to the pyrrolidine structure can enhance anticancer efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their unique features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N,N-DimethylpyrrolidinoneC7H15NLacks propan group; used as solventModerate anti-inflammatory activity
2,2-DimethylpyrrolidineC7H15NTwo methyl groups on the same carbonAntimicrobial properties
N-MethylpyrrolidineC5H11NMethylated at nitrogen; different activityLimited anticancer activity
N,N-DiethylpyrrolidinoneC9H17NEthyl groups instead of methylPotential CNS agent

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